

Spectroscopic and Spectrometric Analysis of 2-Hydrazino-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydrazino-4-methylpyridine**

Cat. No.: **B1357133**

[Get Quote](#)

This technical guide provides an in-depth analysis of the ^1H Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the compound **2-Hydrazino-4-methylpyridine**. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its structural characterization.

Data Presentation

The structural and spectral data for **2-Hydrazino-4-methylpyridine** ($\text{C}_6\text{H}_9\text{N}_3$) are summarized below. This compound has a monoisotopic mass of 123.08 Da.

^1H NMR Data

The ^1H NMR spectrum of **2-Hydrazino-4-methylpyridine** was recorded in deuterated dimethyl sulfoxide (DMSO-d_6) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) and the signal multiplicities are denoted as s (singlet), d (doublet), and br s (broad singlet).

Signal Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration
H-6	7.83	d	1H
H-5	6.38	d	1H
H-3	6.51	s	1H
-NH ₂	4.04	br s	2H
-CH ₃	2.17	s	3H
-NH-	7.22 (tentative)	s	1H

Note on Assignments: The assignments are based on established chemical shift principles for substituted pyridines. The downfield doublet at 7.83 ppm is characteristic of the proton at position 6, which is adjacent to the nitrogen atom in the pyridine ring. The protons at positions 3 and 5 exhibit chemical shifts and coupling patterns consistent with their electronic environment. The broad singlet at 4.04 ppm is assigned to the primary amine protons of the hydrazino group, and the singlet at 2.17 ppm corresponds to the methyl group protons. The singlet at 7.22 ppm is tentatively assigned to the secondary amine proton of the hydrazino group; its chemical shift can be variable and is dependent on factors such as solvent and concentration.

Mass Spectrometry Data

The mass spectrometry data was obtained using Electrospray Ionization (ESI) in positive ion mode.

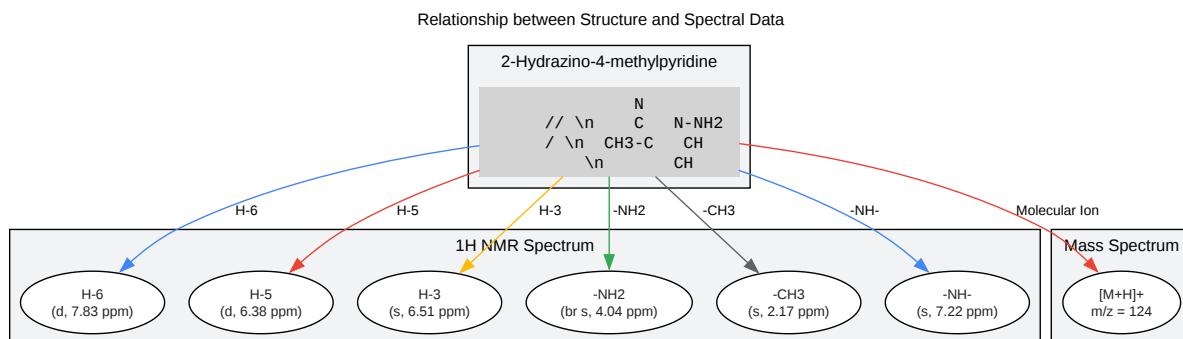
Ion	m/z (mass-to-charge ratio)
[M+H] ⁺	124

Due to the absence of a publicly available Electron Ionization (EI) mass spectrum, a detailed fragmentation pattern is not presented. However, based on the fragmentation of the related compound 2-hydrazinopyridine, a plausible fragmentation pathway can be proposed. The fragmentation would likely initiate with the loss of ammonia (NH₃) or the cleavage of the N-N bond.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the ^1H NMR and mass spectrometry data for compounds such as **2-Hydrazino-4-methylpyridine**.

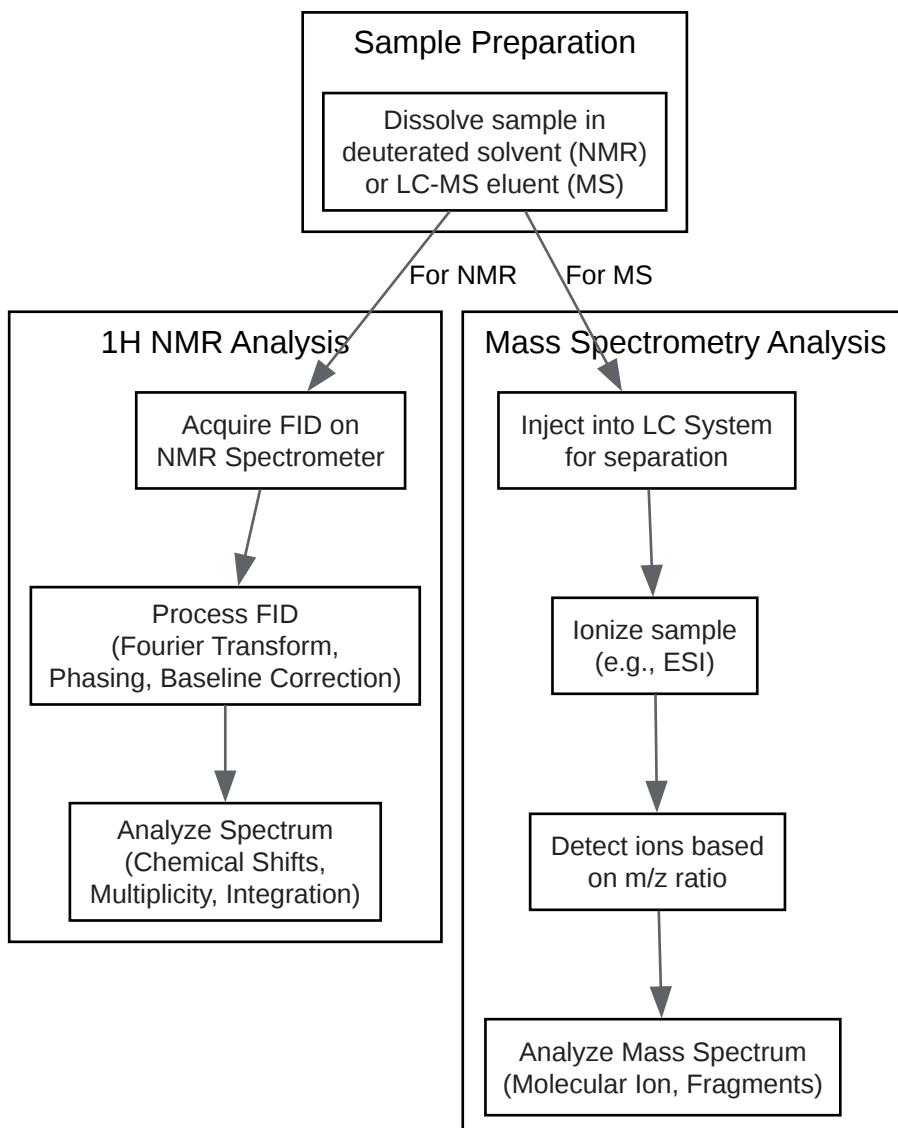
^1H NMR Spectroscopy


A sample of **2-Hydrazino-4-methylpyridine** (typically 5-10 mg) is dissolved in approximately 0.75 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution is then transferred to a 5 mm NMR tube. The ^1H NMR spectrum is acquired on a 400 MHz NMR spectrometer at room temperature. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. The resulting free induction decay (FID) is processed with a Fourier transform, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis. A solution of the compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile. This solution is then injected into a liquid chromatography system coupled to a mass spectrometer. The mass spectrometer is operated in positive ion mode using an Electrospray Ionization (ESI) source. The data is acquired over a specific mass range to detect the protonated molecular ion $[\text{M}+\text{H}]^+$.

Visualizations


The following diagrams illustrate the relationships between the chemical structure and its spectral data, as well as a typical experimental workflow.

[Click to download full resolution via product page](#)

Caption: Correlation of **2-Hydrazino-4-methylpyridine**'s structure with its ¹H NMR and Mass Spectrum signals.

Generalized Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for obtaining and analyzing ^1H NMR and Mass Spectrometry data.

- To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 2-Hydrazino-4-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1357133#1h-nmr-and-mass-spectrum-data-of-2-hydrazino-4-methylpyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com